HCV Peptide (131-140)
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Overview
Description
HCV Peptide (131-140) is a peptide sequence derived from the hepatitis C virus (HCV). This peptide is often used in scientific research to study the immune response to HCV, particularly in the context of vaccine development and antiviral therapies . The peptide sequence is ADLMGYIPLV, and it has a molecular weight of 1091.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
HCV Peptide (131-140) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of HCV Peptide (131-140) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .
Chemical Reactions Analysis
Types of Reactions
HCV Peptide (131-140) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create peptide analogs for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized methionine, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
HCV Peptide (131-140) has a wide range of applications in scientific research:
Vaccine Development: Incorporated into prototype vaccines to elicit an immune response against HCV.
Diagnostics: Utilized in assays to detect HCV-specific antibodies in clinical samples.
Drug Development: Serves as a model peptide for testing antiviral compounds and understanding their mechanisms of action.
Mechanism of Action
HCV Peptide (131-140) exerts its effects by being presented on the surface of infected cells via major histocompatibility complex (MHC) class I molecules. This presentation allows cytotoxic T lymphocytes to recognize and destroy infected cells. The peptide interacts with specific T cell receptors, triggering an immune response that targets HCV-infected cells .
Comparison with Similar Compounds
Similar Compounds
HCV Peptide (35-44): Another peptide derived from the HCV core protein, used in similar research applications.
HCV Peptide (58-66): A peptide from the HCV matrix protein, also used in immunological studies.
Uniqueness
HCV Peptide (131-140) is unique due to its specific sequence and its role in eliciting a strong CTL response. This makes it particularly valuable in vaccine development and immunological research .
Properties
Molecular Formula |
C51H82N10O14S |
---|---|
Molecular Weight |
1091.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C51H82N10O14S/c1-11-29(8)42(50(73)61-19-12-13-38(61)49(72)58-35(22-27(4)5)47(70)59-41(28(6)7)51(74)75)60-48(71)36(23-31-14-16-32(62)17-15-31)54-39(63)25-53-44(67)33(18-20-76-10)55-45(68)34(21-26(2)3)57-46(69)37(24-40(64)65)56-43(66)30(9)52/h14-17,26-30,33-38,41-42,62H,11-13,18-25,52H2,1-10H3,(H,53,67)(H,54,63)(H,55,68)(H,56,66)(H,57,69)(H,58,72)(H,59,70)(H,60,71)(H,64,65)(H,74,75)/t29-,30-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1 |
InChI Key |
CYVSTZOKXWNPNN-XLHYILJJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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